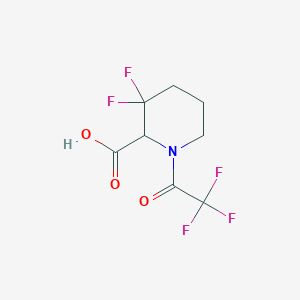

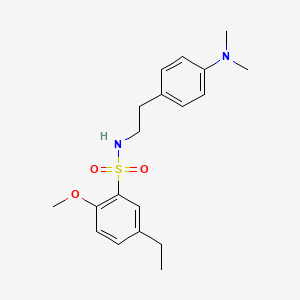

N-isopropyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-isopropyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine involves one-pot reactions and can be derived from polyfluoroalkylchromones reacting with ketimines, which are obtained from aromatic methyl ketones and isopropylamine, leading to diaryl-polyfluoroalkylpyridines or pyrimidines. This synthesis approach offers moderate to low yields but exemplifies the chemical versatility and potential for generating a variety of substituted pyridines and pyrimidines (Sosnovskikh, Usachev, Sizov, & Barabanov, 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to N-isopropyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine is characterized by the presence of polyfluoroalkyl groups, which significantly influence their physical and chemical properties. These groups can affect the molecule's electron distribution, reactivity, and interaction with other molecules, making them relevant for studies in materials science and organic chemistry.

Chemical Reactions and Properties

Chemical reactions involving N-isopropyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine and similar compounds typically involve interactions with other organic compounds, leading to the formation of complex heterocyclic structures. These reactions are influenced by the presence of the trifluoromethyl group and the pyridinyl and pyrimidinamine moieties, which can undergo various organic transformations, including nucleophilic substitutions and electrophilic additions.

Physical Properties Analysis

The physical properties of such compounds are markedly influenced by their molecular structure. The presence of the trifluoromethyl group contributes to the compound's volatility, boiling point, and solubility in organic solvents. These properties are crucial for determining the compound's applicability in different scientific and industrial contexts.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are significantly affected by the structural elements of the molecule. The electron-withdrawing effect of the trifluoromethyl group, combined with the electron-donating properties of the isopropyl and pyridinyl groups, creates a unique electronic environment. This environment facilitates specific chemical reactions, including those involving radical intermediates and ionic species.

Applications De Recherche Scientifique

Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines

Research on pyrimidines, such as N-isopropyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine, shows their stability when flanked by electron-withdrawing groups like trifluoromethyl. Such stability enables high-yield production of carboxylic acids through halogen/metal permutation and carboxylation, highlighting their potential in synthetic organic chemistry (Schlosser, Lefebvre, & Ondi, 2006).

Heterocyclic N-Oxides Chemistry

The reactivity of electron-deficient pyridine N-oxides, including structures similar to N-isopropyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine, has been explored with acyl chlorides and cyclic thioethers. This research broadens the scope of transformations possible with nitrogen-containing heterocycles (Frei et al., 2018).

Pyrimidines with Polyhaloalkyl Groups

Studies have shown that reactions involving N-isopropyl derivatives and halonitriles can produce fluoro- and chloro-containing pyrimidines. This demonstrates the chemical versatility of such compounds in creating pyrimidines with multiple polyhaloalkyl groups (Sosnovskikh, Usachev, & Röschenthaler, 2002).

Synthesis of Trifluoromethyl-Containing Compounds

Research has developed efficient procedures for synthesizing trifluoromethyl-containing N-(pyridinyl-triazolyl)pyrimidin-2-amines, demonstrating the chemical synthesis capabilities of compounds similar to N-isopropyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine (Bonacorso et al., 2010).

Ligand Synthesis and Metal Complexes

Complexes of ligands like 1-(4-isopropyl phenyl)-4-(2-pyridyl)-1,2,3-triazole have been synthesized. These ligands are structurally related to N-isopropyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine, and their metal complexes have been explored, showing significant potential in coordination chemistry and catalysis (Schweinfurth et al., 2009).

Propriétés

IUPAC Name |

N-propan-2-yl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4/c1-8(2)18-11-7-10(13(14,15)16)19-12(20-11)9-5-3-4-6-17-9/h3-8H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRZWJJUNVFVGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=C1)C(F)(F)F)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2484469.png)

![Methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2484470.png)

![(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B2484476.png)

![2-[3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2484479.png)

![5-Benzyl-5-azaspiro[3.5]nonan-8-ol](/img/structure/B2484485.png)